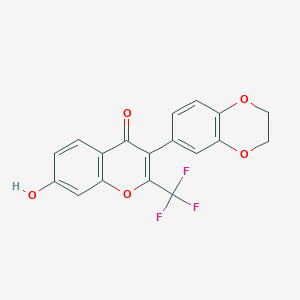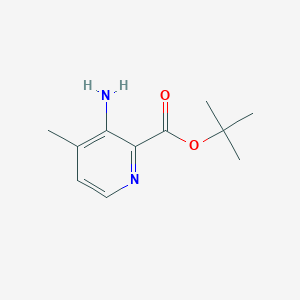
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N, also known as tert-butyl 4-aminopyrazolo[3,4-d]pyrimidine-5-carboxylate, is a heterocyclic compound with potential biological applications. In recent years, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has gained attention as a potential drug candidate due to its ability to interact with specific biological targets.
作用機序
The mechanism of action of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N is not fully understood, but studies have suggested that it may interact with specific biological targets through a variety of mechanisms. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may bind to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes. Alternatively, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may bind to specific receptors, modulating their activity and leading to changes in cellular signaling pathways.
生化学的および生理学的効果
Studies have shown that CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may have a variety of biochemical and physiological effects. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been shown to inhibit the activity of specific enzymes involved in cellular metabolism, leading to changes in cellular energy production. Additionally, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been shown to modulate the activity of specific receptors involved in cellular signaling pathways, leading to changes in cellular behavior.
実験室実験の利点と制限
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has several advantages for lab experiments. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N is relatively easy to synthesize and can be obtained in good yields. Additionally, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been shown to have specific biological activity, making it a useful tool for studying cellular processes. However, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N also has limitations. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may have off-target effects, leading to unintended consequences in cellular experiments.
将来の方向性
There are several future directions for research on CC1=CC=NC(C(=O)OC(C)(C)C)=C1N. One area of research involves the development of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N as a potential drug candidate. Studies have shown that CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has the potential to interact with specific biological targets, making it a promising candidate for the treatment of various diseases. Additionally, future research may focus on elucidating the mechanism of action of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N, which could lead to a better understanding of its potential therapeutic applications. Finally, future research may focus on developing new synthetic methods for CC1=CC=NC(C(=O)OC(C)(C)C)=C1N, which could improve its yield and purity.
合成法
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N can be synthesized using a variety of methods. One of the most common methods involves the reaction of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N 4-aminopyrazolo[3,4-d]pyrimidine-5-carboxylate with a suitable reagent, such as acetic anhydride or acetyl chloride. The reaction proceeds under mild conditions and yields CC1=CC=NC(C(=O)OC(C)(C)C)=C1N in good yields.
科学的研究の応用
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been the subject of numerous scientific studies due to its potential biological applications. One area of research involves the development of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N as a potential drug candidate. Studies have shown that CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has the ability to interact with specific biological targets, such as enzymes and receptors, and may have therapeutic potential for the treatment of various diseases.
特性
IUPAC Name |
tert-butyl 3-amino-4-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-6-13-9(8(7)12)10(14)15-11(2,3)4/h5-6H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJSCWSOEUTFAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-4-methylpyridine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

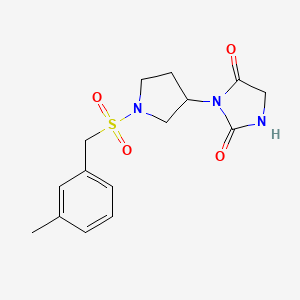
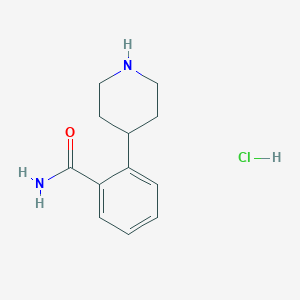
![2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2409302.png)
![N-(3-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2409305.png)
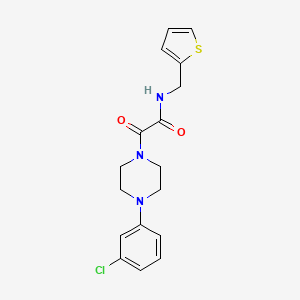
![6-(2-Methylphenyl)-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409307.png)
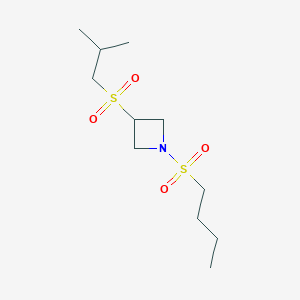
![6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2409312.png)
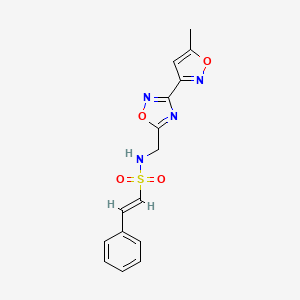
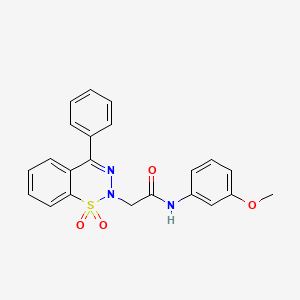
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2409318.png)
